1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride
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Overview
Description
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a carboxymethylbenzyl group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with 4-(chloromethyl)benzoic acid under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylbenzyl group can enhance binding affinity to these targets, while the piperazine ring may facilitate the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Carboxymethyl)phenyl]-4-methylpiperazin dihydrochloride
- 1-[4-(Carboxymethyl)benzyl]-4-ethylpiperazin dihydrochloride
- 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin monohydrochloride
Uniqueness
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the carboxymethylbenzyl group and the piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(3-5-13)10-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELDXHNOWOAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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